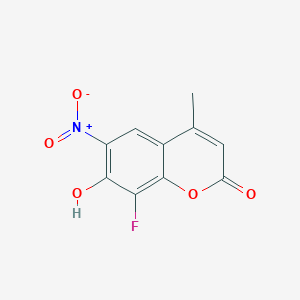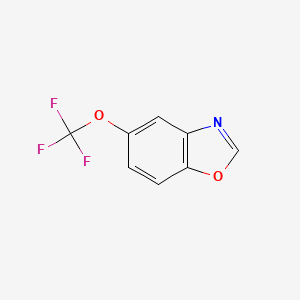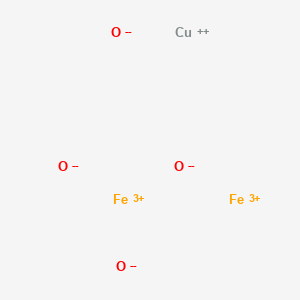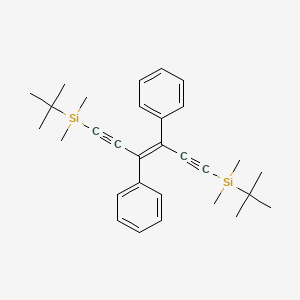
3,4-Diphenyl-1,6-bis(tert-butyldimethylsilyl)-hexen-1,5-diyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diphenyl-1,6-bis(tert-butyldimethylsilyl)-hexen-1,5-diyne is a complex organic compound characterized by its unique structure, which includes two phenyl groups and two tert-butyldimethylsilyl groups attached to a hexen-1,5-diyne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenyl-1,6-bis(tert-butyldimethylsilyl)-hexen-1,5-diyne typically involves multiple steps, starting from simpler organic molecules. One common method involves the coupling of phenylacetylene derivatives with tert-butyldimethylsilyl-protected alkynes under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Diphenyl-1,6-bis(tert-butyldimethylsilyl)-hexen-1,5-diyne can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of alkanes.
Substitution: Nucleophilic substitution reactions can occur at the silyl groups, where reagents like fluoride ions can replace the tert-butyldimethylsilyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Tetrabutylammonium fluoride in THF.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Compounds with replaced functional groups.
Aplicaciones Científicas De Investigación
3,4-Diphenyl-1,6-bis(tert-butyldimethylsilyl)-hexen-1,5-diyne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3,4-Diphenyl-1,6-bis(tert-butyldimethylsilyl)-hexen-1,5-diyne depends on the specific application. In chemical reactions, its reactivity is influenced by the electronic effects of the phenyl and silyl groups. These groups can stabilize or destabilize intermediates, thereby affecting the reaction pathway. In biological systems, the compound may interact with molecular targets such as enzymes, altering their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Diphenyl-1,6-bis(trimethylsilyl)-hexen-1,5-diyne: Similar structure but with trimethylsilyl groups instead of tert-butyldimethylsilyl groups.
3,4-Diphenyl-1,6-bis(tert-butyldiphenylsilyl)-hexen-1,5-diyne: Similar structure but with tert-butyldiphenylsilyl groups.
Uniqueness
3,4-Diphenyl-1,6-bis(tert-butyldimethylsilyl)-hexen-1,5-diyne is unique due to the presence of tert-butyldimethylsilyl groups, which provide steric hindrance and influence the compound’s reactivity. This makes it distinct from other similar compounds and can lead to different reaction outcomes and applications.
Propiedades
Fórmula molecular |
C30H40Si2 |
|---|---|
Peso molecular |
456.8 g/mol |
Nombre IUPAC |
tert-butyl-[(E)-6-[tert-butyl(dimethyl)silyl]-3,4-diphenylhex-3-en-1,5-diynyl]-dimethylsilane |
InChI |
InChI=1S/C30H40Si2/c1-29(2,3)31(7,8)23-21-27(25-17-13-11-14-18-25)28(26-19-15-12-16-20-26)22-24-32(9,10)30(4,5)6/h11-20H,1-10H3/b28-27+ |
Clave InChI |
UDIINRHUXARPRS-BYYHNAKLSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)C#C/C(=C(/C#C[Si](C)(C)C(C)(C)C)\C1=CC=CC=C1)/C2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)[Si](C)(C)C#CC(=C(C#C[Si](C)(C)C(C)(C)C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



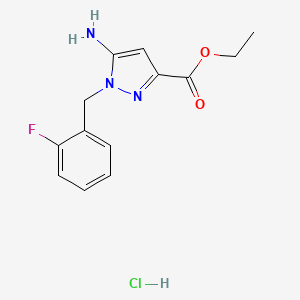

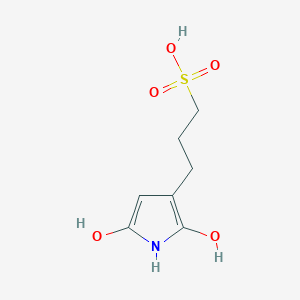
![Pyrrolo[1,2-c]pyrimidine-3-methanamine](/img/structure/B12857079.png)
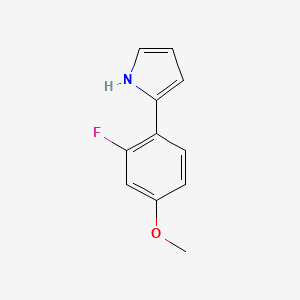
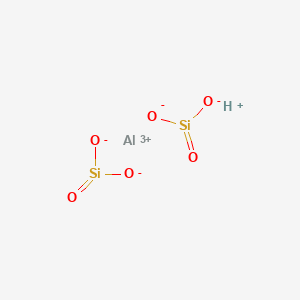
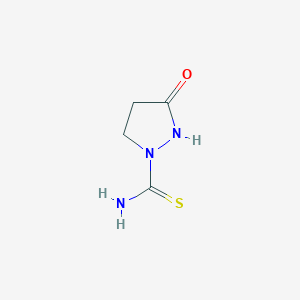
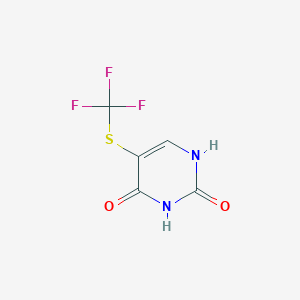
![6-Aminobenzo[d]oxazol-5-ol](/img/structure/B12857116.png)
